molecular formula C13H16O4S B15201396 4-((5-Carboxypentyl)thio)benzoic acid

4-((5-Carboxypentyl)thio)benzoic acid

Cat. No.: B15201396
M. Wt: 268.33 g/mol
InChI Key: PCUGGYJQOMGTFF-UHFFFAOYSA-N
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Description

4-((5-Carboxypentyl)thio)benzoic acid is a benzoic acid derivative featuring a thioether (-S-) linkage at the para position of the aromatic ring, connected to a 5-carboxypentyl chain. This structure combines the aromaticity of benzoic acid with the flexibility and hydrophilicity of an aliphatic chain terminated by a carboxylic acid group. The extended aliphatic chain may also influence solubility, molecular weight (~294.3 g/mol), and intermolecular interactions compared to shorter-chain analogs.

Properties

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

4-(5-carboxypentylsulfanyl)benzoic acid

InChI

InChI=1S/C13H16O4S/c14-12(15)4-2-1-3-9-18-11-7-5-10(6-8-11)13(16)17/h5-8H,1-4,9H2,(H,14,15)(H,16,17)

InChI Key

PCUGGYJQOMGTFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Carboxypentyl)thio)benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with 6-bromohexanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-mercaptobenzoic acid attacks the bromo group of 6-bromohexanoic acid, forming the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5-Carboxypentyl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitrobenzoic acids, sulfonic acids, halobenzoic acids.

Scientific Research Applications

4-((5-Carboxypentyl)thio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((5-Carboxypentyl)thio)benzoic acid involves its interaction with specific molecular targets. The thioether linkage and carboxylic acid groups allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory and antimicrobial activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 4-((5-Carboxypentyl)thio)benzoic acid and related benzoic acid derivatives with thioether-linked substituents.

Compound Name Structure Key Features Applications/Properties Reference
This compound Benzoic acid with para-thio-linked pentyl chain (terminal -COOH) - Two carboxylic acids
- Flexible aliphatic chain
- Molecular weight: ~294.3 g/mol
Potential for coordination polymers, catalysis, or drug delivery systems. N/A
4-((Carboxymethyl)thio)benzoic acid Benzoic acid with para-thio-linked carboxymethyl (-CH2COOH) - Shorter chain (C1 vs. C5)
- Dual -COOH groups
- Rigid structure
Used in Co(II)/Mn(II) coordination polymers for photocatalytic dye degradation .
4-(5-Formylthiophen-2-yl)benzoic acid Benzoic acid with para-thio-linked thiophene ring (formyl substituent) - Aromatic heterocycle
- Formyl (-CHO) group
- Planar structure
Intermediate for synthesizing bioactive molecules or polymers via aldehyde reactivity.
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid Benzoic acid with ortho-thio-linked chlorophenyl-benzyl group - Bulky aromatic substituent
- Chlorine atom
- High lipophilicity
Likely explored for antimicrobial or material science applications due to steric effects.
2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid Benzoic acid with ortho-thio-linked CF3-phenyl group - Electron-withdrawing CF3 group
- Enhanced acidity
Potential use in agrochemicals or pharmaceuticals due to metabolic stability.
4-[[2-[(9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid Benzoic acid with para-thio-acetyl-amino-linked heterocycle - Complex chromeno-pyrimidine moiety
- High molecular weight (~557.6 g/mol)
Investigated for biological activity (e.g., kinase inhibition) due to heterocyclic core.

Key Comparative Insights:

Chain Length and Flexibility :

  • The target compound’s 5-carboxypentyl chain provides greater conformational flexibility compared to 4-((carboxymethyl)thio)benzoic acid , which may enhance its ability to form stable coordination polymers with varied geometries.
  • Longer chains improve solubility in polar solvents but reduce volatility.

Functional Groups :

  • Compounds with dual -COOH groups (e.g., target compound and 4-((carboxymethyl)thio)benzoic acid) exhibit stronger metal-binding affinity, making them suitable for MOFs .
  • Aromatic substituents (e.g., thiophene in , CF3-phenyl in ) increase π-π stacking interactions, useful in materials science.

Biological Relevance :

  • Bulky or heterocyclic substituents (e.g., ) are often prioritized in drug design for target specificity, whereas the target compound’s aliphatic chain may favor pharmacokinetic properties like solubility.

Synthetic Utility :

  • Aldehyde-containing derivatives (e.g., ) serve as intermediates for further functionalization, whereas the target compound’s terminal -COOH group is ideal for covalent conjugation (e.g., peptide coupling).

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